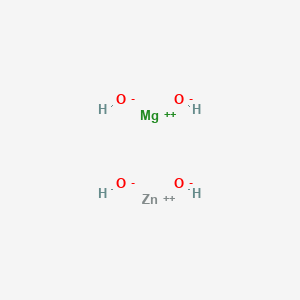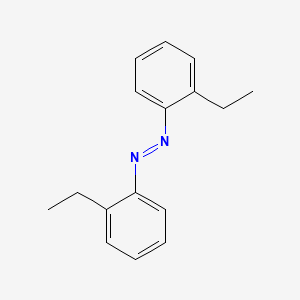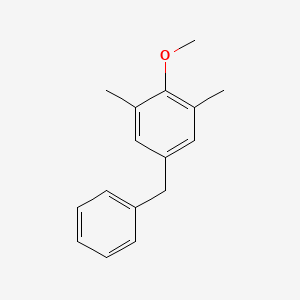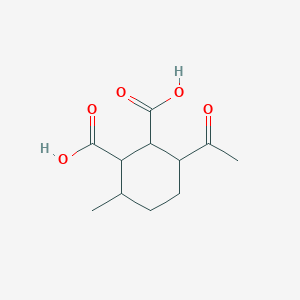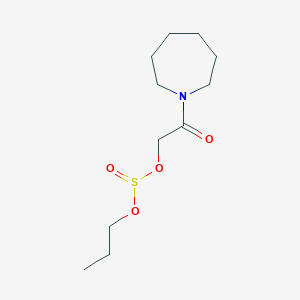
2-(Azepan-1-yl)-2-oxoethyl propyl sulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-1-yl)-2-oxoethyl propyl sulfite is a chemical compound that belongs to the class of sulfites It contains an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and a propyl sulfite group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-2-oxoethyl propyl sulfite can be achieved through several synthetic routes. One common method involves the reaction of azepane with propyl sulfite under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)-2-oxoethyl propyl sulfite undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfite group to a sulfide.
Substitution: The azepane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
2-(Azepan-1-yl)-2-oxoethyl propyl sulfite has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)-2-oxoethyl propyl sulfite involves its interaction with specific molecular targets. The azepane ring can interact with enzymes or receptors, leading to various biological effects. The sulfite group can undergo metabolic transformations, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Azepan-1-yl)ethyl propyl sulfite
- 2-(Azepan-4-yl(propyl)amino)ethan-1-ol
- 2-(3-Azepan-1-yl-3-oxo-propyl)-isoindole-1,3-dione
Uniqueness
2-(Azepan-1-yl)-2-oxoethyl propyl sulfite is unique due to its specific combination of an azepane ring and a propyl sulfite group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61697-42-5 |
|---|---|
Molecular Formula |
C11H21NO4S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
[2-(azepan-1-yl)-2-oxoethyl] propyl sulfite |
InChI |
InChI=1S/C11H21NO4S/c1-2-9-15-17(14)16-10-11(13)12-7-5-3-4-6-8-12/h2-10H2,1H3 |
InChI Key |
ROMKRDDVICGRRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOS(=O)OCC(=O)N1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6,8-Dioxaspiro[4.5]decan-9-yl)methyl]morpholine](/img/structure/B14576064.png)
![N-[Dichloro(diethylamino)-lambda~5~-phosphanylidene]phosphoramidic dichloride](/img/structure/B14576066.png)
![Thieno[2,3-b]quinoline, 2,3-dihydro-6,7-dimethoxy-4-methyl-](/img/structure/B14576067.png)
![2-Methoxy-4-[(E)-(2-methoxy-5-methylphenyl)diazenyl]-5-methylaniline](/img/structure/B14576071.png)

![3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanamide](/img/structure/B14576084.png)
![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol](/img/structure/B14576087.png)

